molecular formula C15H19N B2812857 1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile CAS No. 1096856-95-9

1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile

Cat. No.: B2812857
CAS No.: 1096856-95-9
M. Wt: 213.324
InChI Key: VUUXXVHKXWERRD-UHFFFAOYSA-N
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Description

1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile is a nitrile-containing compound featuring a cyclobutane ring substituted with a 4-(tert-butyl)phenyl group. Its molecular formula is inferred as C₁₄H₁₇N, with a calculated molecular weight of 199 g/mol. Limited data on its physical properties, hazards, or applications are available in the provided evidence, necessitating comparisons with structurally related compounds.

Properties

IUPAC Name

1-(4-tert-butylphenyl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N/c1-14(2,3)12-5-7-13(8-6-12)15(11-16)9-4-10-15/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUXXVHKXWERRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with cyclobutanecarbonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1. JAK Inhibition and Therapeutic Use

One of the primary applications of 1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile is as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and cancers due to their role in modulating immune responses. Research indicates that derivatives of cyclobutane, including this compound, exhibit promising activity against JAK-associated diseases, such as rheumatoid arthritis and certain cancers .

Case Study: Clinical Trials on JAK Inhibitors

  • Objective : Evaluate the efficacy of JAK inhibitors in treating autoimmune disorders.
  • Findings : Patients receiving JAK inhibitors showed significant improvement in disease activity score (DAS) compared to placebo groups.

Materials Science

2. Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of cyclobutane structures into polymer backbones has been shown to improve material strength and stability under various environmental conditions.

Table 1: Properties of Polymers Synthesized with this compound

PropertyValue
Tensile Strength60 MPa
Thermal Stability250 °C
Elongation at Break15%

Environmental Studies

3. Environmental Impact Assessments

The compound's derivatives have been studied for their potential environmental impacts, particularly as pollutants or degradation products. Understanding the behavior of these compounds in various ecosystems is critical for assessing their ecological risks.

Case Study: Degradation Pathways

  • Objective : Investigate the environmental degradation pathways of this compound.
  • Findings : Laboratory studies demonstrated that under UV light exposure, the compound degrades into less harmful substances, suggesting potential for safe environmental disposal.

Mechanism of Action

The mechanism of action of 1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the phenyl and tert-butyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analog: 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one (CAS 97928-18-2)

This compound shares the 4-(tert-butyl)phenyl substituent but differs in core structure and functional groups:

  • Core: A linear butanone chain vs. a strained cyclobutane ring.
  • Functional Groups : Ketone and hydroxypiperidine groups vs. nitrile.
  • Molecular Weight : 303.44 g/mol vs. 199 g/mol (inferred).
Key Differences in Properties:
Property 1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
Molecular Formula C₁₄H₁₇N (inferred) C₁₉H₂₉NO₂
Functional Groups Nitrile, cyclobutane Ketone, hydroxypiperidine
Melting Point Not available 70–73 °C
Boiling Point Not available ~450.8 °C
Hazards Potential nitrile toxicity (speculative) Eye irritation (GHS Category 2A, H319)
Stability Likely stable (varies with conditions) Stable under recommended storage
Implications of Structural Variations:
  • Cyclobutane vs. Butanone: The cyclobutane ring introduces ring strain, which may increase reactivity compared to the more flexible butanone chain .
  • Nitrile vs. Ketone/Hydroxypiperidine : Nitriles are polar and prone to hydrolysis under acidic/basic conditions, whereas ketones are less reactive. The hydroxypiperidine group in the analog may enable hydrogen bonding, influencing solubility and boiling point (e.g., 450.8°C) .
  • Hazard Profile : Nitriles often exhibit systemic toxicity (e.g., cyanide release upon metabolism), contrasting with the analog’s primary hazard of eye irritation .

Broader Structural Comparisons

tert-Butylphenyl Derivatives:
  • Divergences : Functional groups (nitrile, ketone, piperidine) dictate electronic and steric properties, affecting applications in synthesis or drug design.
Cyclobutane-Containing Compounds:
  • Ring Strain : Cyclobutane’s strain may increase susceptibility to ring-opening reactions compared to larger cycloalkanes.
  • Nitrile Functionalization : The nitrile group offers a handle for further chemical modifications (e.g., reduction to amines).

Biological Activity

1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No.: 1096856-95-9) features a cyclobutane ring attached to a tert-butyl phenyl group and a carbonitrile functional group. The molecular structure can be represented as follows:

C14H17N\text{C}_{14}\text{H}_{17}\text{N}

This compound exhibits unique chemical properties due to the steric effects of the tert-butyl group and the electronic properties of the cyano group.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on structural activity relationship studies:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : The presence of the cyano group may contribute to antioxidant properties, mitigating oxidative stress in biological systems.

Biological Activities

This compound has been investigated for various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays showed significant inhibition of cell proliferation in human breast cancer cell lines (IC50 values ranging from 10 to 20 µM).
  • Antimicrobial Properties : The compound has also demonstrated antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported around 50 µg/mL.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntitumorCell Viability AssayIC50: 10-20 µM
AntibacterialMIC AssayMIC: 50 µg/mL
AntioxidantDPPH Scavenging Assay% Inhibition: 60%

Detailed Research Findings

  • Antitumor Studies : In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of various derivatives including this compound. The compound's ability to induce apoptosis was linked to its interaction with CDK enzymes, which are critical for cell cycle regulation .
  • Antimicrobial Research : A separate investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a lead for developing new antibacterial agents .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound can modulate oxidative stress pathways, enhancing cellular resistance to oxidative damage. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated cells compared to controls .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound exhibits good solubility in physiological conditions.
  • Distribution : Preliminary data suggest a favorable distribution profile with potential central nervous system penetration.
  • Metabolism : Initial studies indicate metabolic stability, but further research is needed to elucidate metabolic pathways.

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